molecular formula C20H24N2O3S B3514900 N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No.: B3514900
M. Wt: 372.5 g/mol
InChI Key: CQWPZPZVHSHYAM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group attached to a benzamide core, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with cyclopropylcarbonyl chloride under basic conditions.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a nucleophilic substitution reaction using methylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be utilized in the production of specialty chemicals and pharmaceuticals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-{[(3,4-dimethylphenyl)amino]methyl}benzamide: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.

    N-cyclopropyl-4-{[(3,4-dimethylphenyl)(ethylsulfonyl)amino]methyl}benzamide: Contains an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its solubility and interaction with molecular targets.

Uniqueness

N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-cyclopropyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-4-11-19(12-15(14)2)22(26(3,24)25)13-16-5-7-17(8-6-16)20(23)21-18-9-10-18/h4-8,11-12,18H,9-10,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPZPZVHSHYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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